REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].O.Cl.NO.[C:17]([O-:20])(O)=O.[Na+].[C:22]1(C)[CH:27]=CC=C[CH:23]=1>C(O)C>[CH2:23]([C:2]1[C:17]([OH:20])=[C:9]([CH2:8][CH2:7][CH3:6])[CH:10]=[CH:5][C:3]=1[OH:4])[CH2:22][CH3:27] |f:2.3,4.5|
|
Name
|
|
Quantity
|
11.54 kg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
48 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.05 kg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
13.36 kg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The heterogeneous solution is stirred at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is charged into a 100 L round-bottom flask
|
Type
|
WAIT
|
Details
|
The reaction is complete within 24 hours by LC assay
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
The flask is rinsed with an additional 25L of toluene, which
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer is extracted with one
|
Type
|
WASH
|
Details
|
washing of 60L of 1N NaOH
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is then extracted with 60L of toluene
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted a second time with toluene
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with 4L of water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer is concentrated to a crude solid which
|
Type
|
CUSTOM
|
Details
|
can be used in the next step without further purification
|
Type
|
CUSTOM
|
Details
|
Alternatively, the product can be crystallized from a toluene/heptane mixture
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C(O)C=CC(=C1O)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |